

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (DPA) is an aromatic amine of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and analytical chemistry. Its utility stems from its unique chemical structure, which imparts antioxidant, stabilizing, and chromogenic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **diphenylamine**, complete with detailed experimental protocols and visual representations of key processes and pathways.

Physical Properties

Diphenylamine is a colorless to light-tan crystalline solid with a characteristic floral odor.[1][2] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1]

Quantitative Physical Properties

The key physical properties of **diphenylamine** are summarized in the table below for easy reference and comparison.

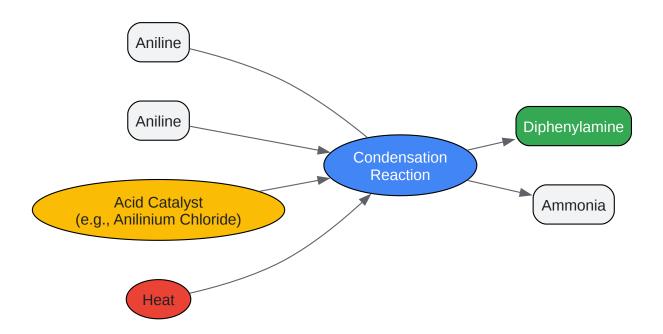
Property	Value	Reference(s)
Molecular Formula	C12H11N	[1][3]
Molar Mass	169.23 g/mol	[1]
Appearance	White to off-white or tan crystalline solid	[1][2]
Odor	Floral	[1]
Melting Point	53 °C (127 °F; 326 K)	[1]
Boiling Point	302 °C (576 °F; 575 K)	[1]
Density	1.16 - 1.2 g/cm³	[1]
Solubility in Water	0.03%	[1]
Vapor Pressure	1 mmHg at 108 °C	[1]
pKa (of conjugate acid)	0.79	[1]
logP (Octanol-Water Partition Coefficient)	3.50	[3]

Chemical Properties and Reactions

Diphenylamine's chemical behavior is dictated by the presence of the secondary amine group and the two phenyl rings. It is a weak base and its chemistry is characterized by reactions at the nitrogen atom and electrophilic substitution on the aromatic rings.

Basicity and Salt Formation

As a weak base, **diphenylamine** reacts with strong acids to form salts. For instance, with sulfuric acid, it forms **diphenylamine** bisulfate.[1]


Oxidation Reactions

Diphenylamine is readily oxidized, a property that underlies its use as an antioxidant and a redox indicator.[1] Oxidation can lead to the formation of colored products. For example, its reaction with nitrates in the presence of a strong acid produces a characteristic blue color.[1]

Synthesis of Diphenylamine

Diphenylamine is commercially produced by the thermal deamination of aniline in the presence of an acid catalyst.[1]

Click to download full resolution via product page

Synthesis of **Diphenylamine** from Aniline.

Experimental Protocols

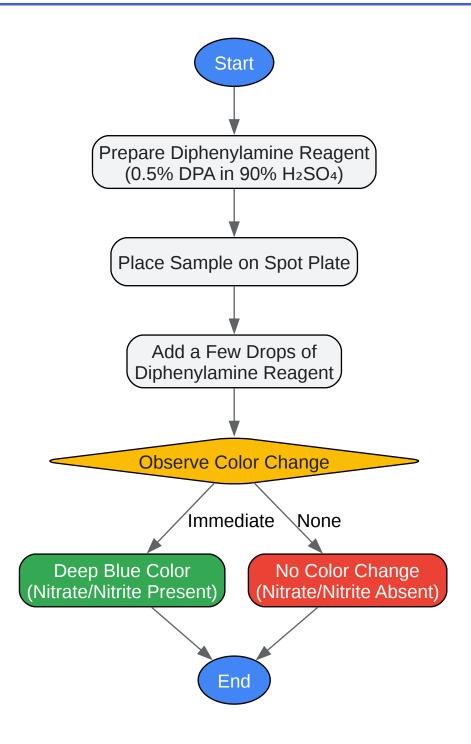
This section provides detailed methodologies for key experiments related to the characterization and application of **diphenylamine**.

Determination of Melting Point (General Protocol)

The melting point of **diphenylamine** can be determined using a standard melting point apparatus.

Methodology:

- A small, dry sample of diphenylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.


Diphenylamine Test for Nitrates and Nitrites

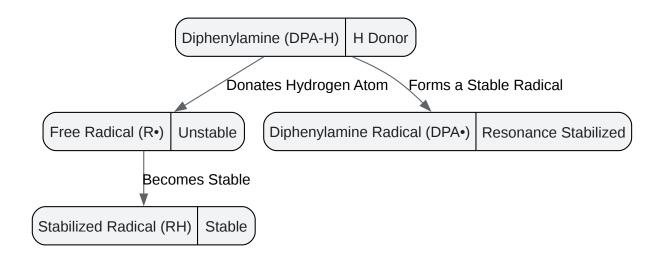
This colorimetric test is a classic qualitative analysis for the presence of nitrates and nitrites.

Methodology:

- Reagent Preparation: Dissolve 0.5 g of diphenylamine in a mixture of 90 mL of concentrated sulfuric acid and 10 mL of distilled water. This should be done cautiously due to the exothermic nature of the dilution of sulfuric acid.
- Test Procedure: Place a small amount of the sample to be tested on a spot plate or in a test tube.
- Add a few drops of the **diphenylamine** reagent to the sample.
- Observation: An immediate deep blue color indicates the presence of nitrates or nitrites.

Click to download full resolution via product page

Workflow for the **Diphenylamine** Test for Nitrates.


Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

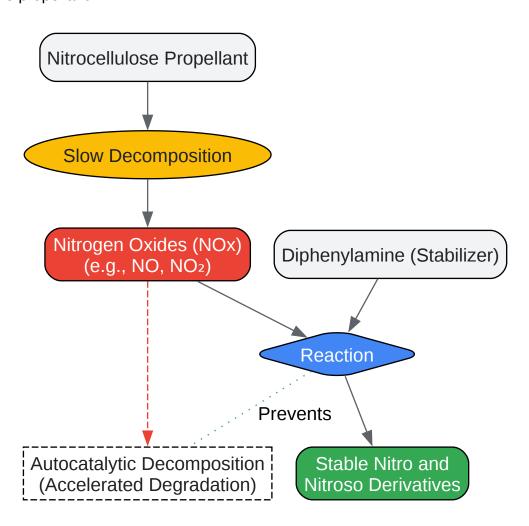
The antioxidant activity of **diphenylamine** can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare various concentrations of diphenylamine in methanol.
- Reaction: Add a specific volume of the diphenylamine solution to the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of
 the DPPH solution without the sample, and A_sample is the absorbance of the reaction
 mixture.

Click to download full resolution via product page

Mechanism of Antioxidant Activity of **Diphenylamine**.


Applications of Diphenylamine

The unique properties of **diphenylamine** have led to its use in a variety of industrial and laboratory applications.

Stabilizer for Smokeless Powder

Diphenylamine is a crucial stabilizer in nitrocellulose-based explosives and propellants. It functions by scavenging nitrogen oxides (NOx), which are produced during the decomposition of nitrocellulose and can catalyze further degradation.[1] By reacting with these NOx species, **diphenylamine** prevents autocatalytic decomposition, thereby increasing the shelf-life and safety of the propellant.

Click to download full resolution via product page

Role of **Diphenylamine** as a Stabilizer in Propellants.

Dye Synthesis

Diphenylamine is a precursor in the synthesis of various dyes, including certain azo dyes and sulfur dyes.[1]

Antioxidant in Rubber and Elastomers

In the rubber industry, **diphenylamine** and its derivatives are used as antioxidants to prevent the degradation of rubber products due to oxidation by atmospheric oxygen and ozone.

Forensic Science

Diphenylamine is used in forensic tests to detect the presence of gunshot residue.[4] Its reaction with nitrates present in the residue produces a characteristic color change.

Conclusion

Diphenylamine is a versatile chemical with a rich profile of physical and chemical properties that make it indispensable in numerous applications. Its role as an antioxidant, stabilizer, and analytical reagent is well-established and continues to be an area of active research. This guide provides a foundational understanding of **diphenylamine** for professionals in research and development, offering both theoretical knowledge and practical experimental insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diphenylamine Wikipedia [en.wikipedia.org]
- 2. DIPHENYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 3. Diphenylamine | C6H5NHC6H5 | CID 11487 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679370#diphenylamine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com